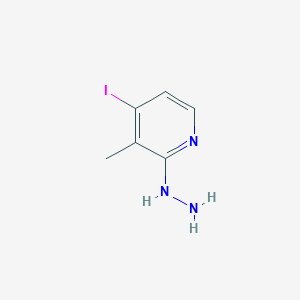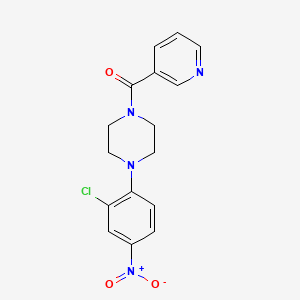
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a chloronitrophenyl group and a pyridine carbonyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with a chlorobenzene derivative, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated compound can then be coupled with a piperazine derivative under basic conditions to form the piperazine ring.
Carbonylation: Finally, the pyridine-3-carbonyl group can be introduced through a carbonylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(2-amino-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the pyridine-3-carbonyl group.
4-(Pyridine-3-carbonyl)piperazine: Lacks the 2-chloro-4-nitrophenyl group.
1-(2-Amino-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine is unique due to the presence of both the chloronitrophenyl and pyridine carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H15ClN4O3 |
|---|---|
Molekulargewicht |
346.77 g/mol |
IUPAC-Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15ClN4O3/c17-14-10-13(21(23)24)3-4-15(14)19-6-8-20(9-7-19)16(22)12-2-1-5-18-11-12/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
FAYHXTIUYHALET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




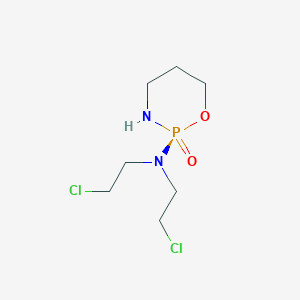

![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
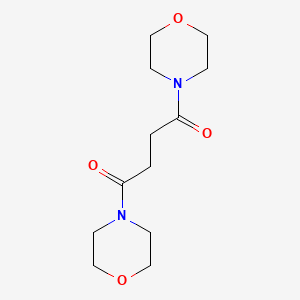

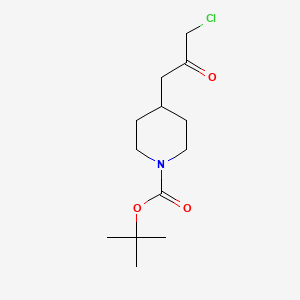
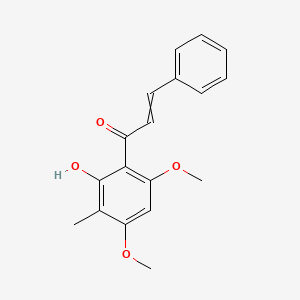
![Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15147777.png)
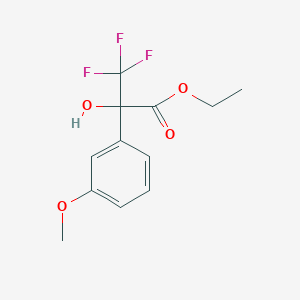
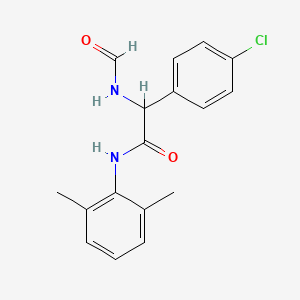
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
